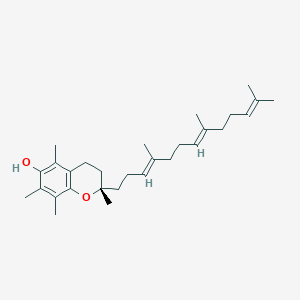

Tocotriénol, alpha

Vue d'ensemble

Description

alpha-Tocotrienol, also known as DL-alpha-Tocopherol, is a form of Vitamin E. This compound is a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is commonly found in various food sources, including vegetable oils, nuts, and green leafy vegetables .

Applications De Recherche Scientifique

alpha-Tocotrienol has a wide range of scientific research applications:

Chemistry: It is used as a standard antioxidant in various chemical assays.

Biology: The compound is studied for its role in cellular protection against oxidative stress.

Medicine: It is investigated for its potential therapeutic effects in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Industry: It is used as an additive in food, cosmetics, and pharmaceuticals to enhance shelf life and stability

Mécanisme D'action

Target of Action

Tocotrienol, alpha, a member of the vitamin E family, has been found to target multiple cell signaling pathways . It has been shown to have unique antioxidant and anti-inflammatory properties . The primary targets of Tocotrienol, alpha include reactive nitrogen species, cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids, and proinflammatory signaling pathways such as NF-κB and STAT .

Mode of Action

Tocotrienol, alpha interacts with its targets by scavenging reactive nitrogen species, inhibiting cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids, and suppressing proinflammatory signaling . This results in a decrease in inflammation and an increase in antioxidant activity . It also induces cancer cell growth arrest, autophagy, and cell death primarily through apoptosis but also through paraptosis-like cell death .

Biochemical Pathways

Tocotrienol, alpha affects several biochemical pathways. It has been shown to induce endoplasmic reticulum stress (ERS), as evidenced by the upregulation of unfolded protein response (UPR) markers and/or ERS-related apoptosis markers . It also reduces lipid peroxidation and increases oxidative stress enzyme activities .

Pharmacokinetics

Tocotrienol, alpha is detectable at appreciable levels in the plasma after supplementation . It is suggested to be secreted by small HDL particles and selectively distributed to organs and tissues high in adipose content, such as epididymal fat, perirenal fat, and skin . Plasma concentrations of Tocotrienol, alpha are shown to be higher when administered with food, and self-emulsifying preparation of Tocotrienol, alpha has been shown to enhance its absorption .

Result of Action

The result of Tocotrienol, alpha’s action is multifaceted. It has been shown to have neuroprotective, anti-cancer, anti-inflammatory, and cholesterol-lowering properties . It prevents neurodegeneration and safeguards neurons by an antioxidant-independent mechanism . It also reduces lipid peroxidation, protects osteoblasts, and preserves the bone microstructure and biomechanical strength of glucocorticoid-treated animals .

Action Environment

The action of Tocotrienol, alpha can be influenced by environmental factors. For instance, the fragmentation of the food matrix may increase the bioavailability of Tocotrienol, alpha isoforms and their transfer to micelles . Furthermore, the bioavailability of Tocotrienol, alpha has been found to be inconsistent in different target populations, from healthy subjects to smokers and diseased patients .

Analyse Biochimique

Biochemical Properties

Tocotrienol, alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The unsaturated chain of Tocotrienol, alpha allows an efficient penetration into tissues that have saturated fatty layers such as the brain and liver . It has unique antioxidant and anti-inflammatory properties that are superior to those of α-tocopherol against chronic diseases . These forms scavenge reactive nitrogen species, inhibit cyclooxygenase- and 5-lipoxygenase-catalyzed eicosanoids and suppress proinflammatory signaling, such as NF-κB and STAT .

Cellular Effects

Tocotrienol, alpha has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to be useful against inflammation-associated diseases . Many of the functions of Tocotrienol, alpha are related to its antioxidant properties and its varied effects are due to it behaving as a signaling molecule .

Molecular Mechanism

Tocotrienol, alpha exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It behaves as a signaling molecule and exhibits biological activities that are also exhibited by tocopherols, such as neuroprotective, anti-cancer, anti-inflammatory and cholesterol-lowering properties .

Temporal Effects in Laboratory Settings

The effects of Tocotrienol, alpha change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Tocotrienols are detectable at appreciable levels in the plasma after supplementations .

Dosage Effects in Animal Models

The effects of Tocotrienol, alpha vary with different dosages in animal models . It has been shown to improve osteoblast number, bone formation, mineral deposition, and bone microarchitecture in osteopenic rats . It also decreased osteoclast number and bone erosion in the rats .

Metabolic Pathways

Tocotrienol, alpha is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It has been shown to prevent the metabolic breakdown of arachidonic acid by inhibiting all the pathways .

Transport and Distribution

Tocotrienol, alpha is transported and distributed within cells and tissues . It is detected in circulating human plasma and lipoproteins . It may reach its target destination through an alternative pathway despite its low affinity for α-tocopherol transfer protein .

Subcellular Localization

Tocotrienol, alpha is localized within the highly unsaturated phospholipid bilayer of cell membranes . This provides a means of controlling lipid oxidation at the initiation site . Mitochondria are the site for major oxidative processes and are important in fat oxidation and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Tocotrienol can be achieved through the condensation of phenol and acetone. This reaction typically requires acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as vegetable oils. The extraction process includes saponification, followed by purification steps to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

alpha-Tocotrienol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: The compound can be reduced to its corresponding hydroquinone form.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gamma-Tocopherol: Another form of Vitamin E with similar antioxidant properties but different biological activities.

Tocopheryl Acetate: An esterified form of Vitamin E used in various cosmetic and pharmaceutical formulations

Uniqueness

alpha-Tocotrienol is unique due to its high antioxidant potency and its ability to be incorporated into cell membranes, providing protection against lipid peroxidation. Its structure allows it to interact effectively with free radicals, making it a valuable compound in both research and industrial applications .

Propriétés

Numéro CAS |

1721-51-3 |

|---|---|

Formule moléculaire |

C29H44O2 |

Poids moléculaire |

424.7 g/mol |

Nom IUPAC |

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/t29-/m1/s1 |

Clé InChI |

RZFHLOLGZPDCHJ-GDLZYMKVSA-N |

SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C |

SMILES isomérique |

CC1=C(C2=C(CC[C@@](O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C |

SMILES canonique |

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C |

Key on ui other cas no. |

1721-51-3 |

Synonymes |

alpha-tocotrienol tocotrienol, alpha |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of α-tocotrienol and its downstream effects?

A1: While α-tocotrienol is known for its antioxidant properties, research suggests its actions extend beyond this role. For example, α-tocotrienol has been shown to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) [, ]. This enzyme is crucial in cholesterol synthesis, and its inhibition by α-tocotrienol potentially contributes to the compound's lipid-lowering effects. Additionally, α-tocotrienol impacts various signaling pathways, including those involving c-Src and Akt, ultimately contributing to its cardioprotective effects []. Further research is necessary to fully elucidate the specific molecular targets and intricate downstream signaling pathways of α-tocotrienol.

Q2: Can you describe the structural characteristics of α-tocotrienol, including its molecular formula, weight, and relevant spectroscopic data?

A2: The scientific literature provided focuses primarily on the biological activity and therapeutic potential of tocotrienols, with less emphasis on detailed structural characterization. For comprehensive spectroscopic data (NMR, IR, Mass Spectrometry), it is recommended to consult specialized databases like PubChem or ChemSpider.

Q3: How stable is α-tocotrienol under various conditions, and what applications benefit from its stability profile?

A3: α-tocotrienol, along with other tocotrienol and tocopherol isomers, exhibits stability when subjected to the heat of baking, as demonstrated in a study on cupcakes containing red palm olein []. This heat stability makes α-tocotrienol a suitable ingredient in baked goods, preserving its potential health benefits even after thermal processing.

Q4: Are there known resistance mechanisms associated with α-tocotrienol's biological effects?

A4: The provided research papers do not delve into specific resistance mechanisms for α-tocotrienol. Further investigation is required to ascertain whether prolonged exposure to α-tocotrienol could lead to the development of cellular resistance and, if so, by what mechanisms.

Q5: What is the current understanding of α-tocotrienol's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its in vivo activity?

A5: Studies in rats indicate that α-tocotrienol, when administered orally, has a bioavailability of approximately 27.7% []. This suggests moderate absorption from the gut. Research also demonstrates that its administration route significantly influences its absorption and distribution. Intramuscular and intraperitoneal routes resulted in negligible absorption, highlighting the importance of choosing the appropriate route for desired bioavailability []. The metabolism of α-tocotrienol, like other tocochromanols, is complex, involving various pathways, including ω-hydroxylation and subsequent oxidation to form long-chain carboxychromanols []. These metabolites may possess distinct biological activities compared to the parent compound.

Q6: What in vitro and in vivo studies have been conducted to evaluate the efficacy of α-tocotrienol?

A6: Research highlights α-tocotrienol's efficacy in various experimental settings:

- In vitro: α-tocotrienol effectively induces apoptosis in human breast cancer cell lines (MCF7 and MDA-MB-435) in a dose-dependent manner []. It also demonstrates a potent inhibitory effect on monocyte adhesion to endothelial cells, a crucial process in inflammation [].

- In vivo: In rat models, α-tocotrienol, especially the gamma-isoform, showcases significant cardioprotective effects, improving cardiac function and reducing infarct size after ischemia-reperfusion injury []. Further, α-tocotrienol has shown promise in enhancing wound healing in diabetic mice, suggesting its therapeutic potential in managing diabetic complications [].

Q7: How does the structure of α-tocotrienol, particularly its side chain, affect its activity, potency, and selectivity?

A7: Comparing α-tocotrienol with other tocopherols and tocotrienols reveals that the presence and length of the hydrocarbon side chain significantly influence its biological activity []. For instance, α-tocotrienol, with its unsaturated isoprenoid side chain, exhibits greater potency in inhibiting HMGR compared to α-tocopherol, which has a saturated phytyl tail [].

Q8: What are the toxicological and safety considerations associated with α-tocotrienol?

A8: While generally considered safe, the long-term effects of α-tocotrienol require further investigation. Studies on its toxicity, adverse effects, and overall safety profile are crucial to determine its suitability for prolonged therapeutic use.

Q9: What analytical methods are employed to characterize, quantify, and monitor α-tocotrienol?

A9: Researchers utilize various chromatographic techniques for the analysis of α-tocotrienol and other tocochromanol isomers:

- High-Performance Liquid Chromatography (HPLC): This versatile method, often coupled with UV detection or mass spectrometry, enables the separation and quantification of tocotrienols in various matrices, including food products and biological samples [, , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of α-tocotrienol and its metabolites, providing insights into its metabolism and distribution [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)

![3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)